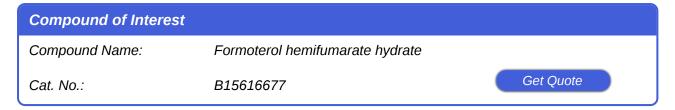


# Quantitative Analysis of Formoterol and Budesonide in Inhalation Suspension: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The combination of formoterol, a long-acting beta2-agonist, and budesonide, a corticosteroid, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). The delivery of these drugs via inhalation suspension necessitates robust and reliable analytical methods for quantitative analysis to ensure product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques, supported by experimental data from published literature, to aid researchers and drug development professionals in selecting and implementing appropriate methodologies.

### **Overview of Analytical Techniques**

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the simultaneous quantification of formoterol and budesonide in pharmaceutical dosage forms. These methods offer high sensitivity, specificity, and accuracy. Ion-pair chromatography and TLC-densitometry have also been successfully applied.

### **Comparative Analysis of Chromatographic Methods**

The following table summarizes key performance parameters of various HPLC and UPLC methods reported for the simultaneous analysis of formoterol and budesonide.



Method	Column	Mobile Phase	Flow Rate (mL/min)	Detection Waveleng th (nm)	Linearity Range (µg/mL)	Referenc e
RP-HPLC	Hypersil ODS (125 x 4.0 mm, 5μm)	Acetonitrile : Phosphate buffer (35:65, v/v)	1.0	215	Formoterol: Not Specified, Budesonid e: Not Specified	[1]
RP-HPLC	C18	Acetonitrile : 5 mM Sodium Dihydrogen Orthophos phate, pH 3 (60:40, v/v)	1.5	214	Formoterol: Not Specified, Budesonid e: Not Specified	[2]
Ion-Pair Chromatog raphy	C18	Acetonitrile : 0.05 M Sodium Acetate Buffer (pH 3.1) with 0.03% Sodium Dodecyl Sulfate (40:60, v/v)	1.0	214	Formoterol: 0.05-5.0, Budesonid e: 0.5-50.0	[3][4]
UPLC	Not Specified	Not Specified	Not Specified	Not Specified	Formoterol: 80-120% of working concentrati on, Budesonid e: 80-120%	[5]



					of working concentrati on	
RP-HPLC	Waters Symmetry C18 (150 x 4.6 mm, 5µm)	Water: Ethanol (30:70, v/v)	1.0	298	Formoterol: 10-60, Budesonid e: 10-100	[6]

### **Experimental Protocols**

Below are detailed methodologies for two common analytical approaches.

# Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]

This method is suitable for the routine quality control of formoterol fumarate and budesonide in inhalation suspension.

#### 1. Instrumentation:

- Shimadzu or Agilent HPLC system with a quaternary solvent manager, sample manager, and a UV/diode array detector.[1]
- LC solution and Chromeleon Software for data acquisition and processing.[1]
- 2. Chromatographic Conditions:
- Column: Hypersil ODS (125 x 4.0 mm, 5μm), Thermo Scientific.[1]
- Mobile Phase: A mixture of Acetonitrile and Phosphate buffer in a ratio of 35:65 (%v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 215 nm.[1]
- Column Temperature: 40°C.[1]



- Injection Volume: 50 μL.[1]
- 3. Standard and Sample Preparation:
- Diluent: The mobile phase is used as the diluent.[1]
- Standard Solution: Prepare a standard solution containing 0.2 μg/mL of Formoterol Fumarate and 10.0 μg/mL of Budesonide by dissolving the appropriate amount of reference standards in the diluent.[1]
- · Sample Preparation:
  - Accurately weigh a respule containing the inhalation suspension (W1).
  - Shake well and transfer the entire content to a 100 mL volumetric flask.
  - Rinse the respule with the diluent and add the rinsing to the volumetric flask.
  - Dilute to volume with the diluent and mix well.
  - Weigh the empty respule (W2). The net weight of the suspension is W1-W2.
  - Further dilute the solution to achieve a concentration equivalent to the standard solution.
- 4. Validation Parameters:
- The method was validated for accuracy, precision, specificity, linearity, range, robustness, and ruggedness according to ICH guidelines.[1]
- Accuracy: Recovery was found to be within 95% to 105%.[1]
- Precision: The relative standard deviation (%RSD) for method precision was not more than
   5.0%.[1]

# Method 2: Ion-Pair High-Performance Liquid Chromatography[3][4]



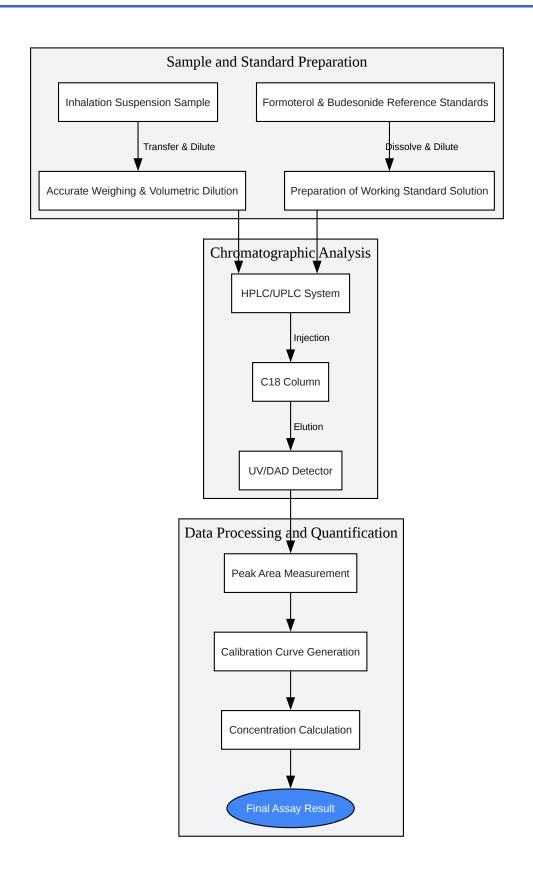
This method is particularly useful for the simultaneous determination of formoterol fumarate and budesonide epimers.

- 1. Instrumentation:
- HPLC system with a UV detector.
- 2. Chromatographic Conditions:
- Column: C18 column.[3][4]
- Mobile Phase: A mixture of acetonitrile and 0.05 M sodium acetate buffer (pH 3.1) containing 0.03% sodium dodecyl sulfate in a 40:60 (v/v) ratio.[3][4] The pH is adjusted using triethylamine or orthophosphoric acid.
- Flow Rate: 1.0 mL/min.[3][4]
- Detection Wavelength: 214 nm.[3][4]
- 3. Standard and Sample Preparation:
- The preparation of standard and sample solutions should be performed to achieve concentrations within the validated linearity range.
- 4. Validation Parameters:
- Linearity: The method demonstrated linearity in the range of 0.05-5.0 μg/mL for formoterol fumarate and 0.5-50.0 μg/mL for budesonide.[3][4]
- Precision: The method was found to be reproducible with an RSD of less than 2.0%.[3][4]
- Recovery: The mean recoveries from the metered-dose inhaler were 99.97% for formoterol fumarate and 99.83% for budesonide.[3][4]

#### **Visualizing the Analytical Workflow**

The following diagrams illustrate the general workflow for the quantitative analysis of formoterol and budesonide in inhalation suspension.

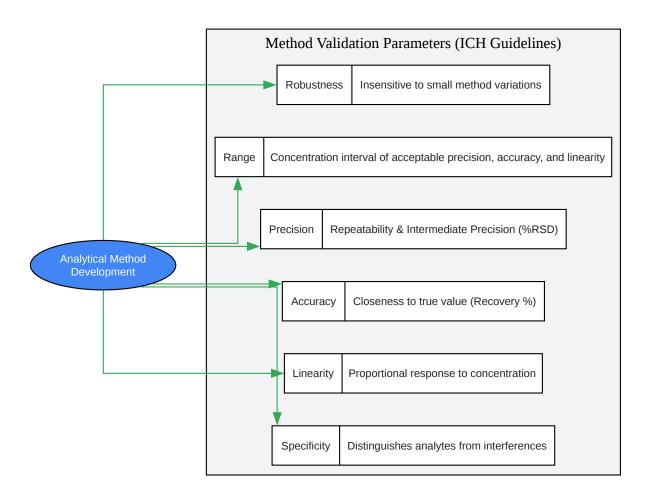




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Caption: General workflow for quantitative analysis.





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Caption: Key parameters for method validation.

#### Conclusion

The quantitative analysis of formoterol and budesonide in inhalation suspension can be reliably achieved using RP-HPLC and ion-pair chromatography methods. The choice of method will depend on specific laboratory capabilities and the need to resolve epimers. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and precise data for quality control and regulatory submissions. The detailed protocols and



comparative data presented in this guide serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.

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